molecular formula C12H15ClN2O3S B4478352 2-CHLORO-N-CYCLOPROPYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

2-CHLORO-N-CYCLOPROPYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4478352
M. Wt: 302.78 g/mol
InChI Key: MSBLFUPCJLZEJM-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-4-(N-methylmethanesulfonamido)benzamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a sulfonamide group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-4-(N-methylmethanesulfonamido)benzamide typically involves multiple steps, including substitution reactions and cyclization processes. One common synthetic route involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzamide core, which is then chlorinated to introduce the chloro group at the desired position.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl moiety to the benzamide core.

    Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-4-(N-methylmethanesulfonamido)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and sulfonamide groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted benzamides, cyclopropyl derivatives, and sulfonamide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-cyclopropyl-4-(N-methylmethanesulfonamido)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-4-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-cyclopropyl-4-methylbenzamide: Similar structure but lacks the sulfonamide group.

    N-Cyclopropyl-4-(N-methylmethanesulfonamido)benzamide: Similar structure but lacks the chloro group.

    2-Chloro-4-(N-methylmethanesulfonamido)benzamide: Similar structure but lacks the cyclopropyl group.

Uniqueness

2-Chloro-N-cyclopropyl-4-(N-methylmethanesulfonamido)benzamide is unique due to the presence of all three functional groups (chloro, cyclopropyl, and sulfonamide) in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-15(19(2,17)18)9-5-6-10(11(13)7-9)12(16)14-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBLFUPCJLZEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)C(=O)NC2CC2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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